5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE
Overview
Description
5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE is an organic compound that features a unique adamantyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Amidation: The final step involves the formation of the benzamide structure by reacting the intermediate with 2-phenylethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide structure can be reduced to form the corresponding amine.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-(1-adamantyl)-2-hydroxy-N-(2-phenylethyl)benzamide.
Reduction: Formation of 5-(1-adamantyl)-2-methoxy-N-(2-phenylethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The methoxy and benzamide groups can participate in hydrogen bonding and other interactions with the target, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-adamantyl)-2-methoxybenzamide
- 5-(1-adamantyl)-2-hydroxy-N-(2-phenylethyl)benzamide
- 5-(1-adamantyl)-2-methoxy-N-(2-phenylethyl)benzylamine
Uniqueness
5-(ADAMANTAN-1-YL)-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE is unique due to the presence of both the adamantyl and phenylethyl groups, which confer distinct steric and electronic properties. These features can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-(1-adamantyl)-2-methoxy-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-29-24-8-7-22(26-15-19-11-20(16-26)13-21(12-19)17-26)14-23(24)25(28)27-10-9-18-5-3-2-4-6-18/h2-8,14,19-21H,9-13,15-17H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGDHRIHZXTNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NCCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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